molecular formula C12H14ClNO2 B141614 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 172733-79-8

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B141614
CAS No.: 172733-79-8
M. Wt: 239.7 g/mol
InChI Key: JDUFOCPANLQXPS-UHFFFAOYSA-N
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Description

3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS: 37663-46-0) is a spirocyclic compound featuring a fused isobenzofuran and piperidine system. Its molecular formula is C₁₂H₁₃NO₂·HCl, with a molecular weight of 239.74 g/mol (as the hydrochloride salt) . The compound is primarily utilized in pharmacological research, particularly in studies targeting G protein-coupled receptors (GPCRs), such as the neuropeptide Y receptor . It is stored at 2–8°C under dry, sealed conditions to prevent degradation .

Properties

IUPAC Name

spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUFOCPANLQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625285
Record name 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172733-79-8
Record name Spiro[isobenzofuran-1(3H),4′-piperidin]-3-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172733-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Isobenzofuran-Piperidine Precursors

The spirocyclic architecture is typically constructed via acid-catalyzed cyclization. A seminal approach involves:

  • Lithiation of 2-bromobenzhydryl methyl ether using LDA (lithium diisopropylamide) at −78°C in THF.

  • Nucleophilic addition to 1-methyl-4-piperidone , forming a tertiary alcohol intermediate.

  • HCl-mediated cyclization at 80–100°C to induce spiro ring closure, yielding the hydrochloride salt.

Key parameters :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Acid catalyst: Concentrated HCl or polyphosphoric acid.

  • Yield: 60–75% after recrystallization from ethanol/water.

Hydrogenation of Benzyl-Protected Intermediates

For derivatives requiring halogen substituents (e.g., 6-chloro variants):

  • Benzyl protection of the piperidine nitrogen using benzyl bromide and K₂CO₃ in acetonitrile.

  • Hydrogenolysis over 10% Pd/C under H₂ (1 atm) in methanol, removing the benzyl group.

  • Salt formation by treating the free base with HCl gas in diethyl ether.

Optimization insights :

  • Catalyst loading: 5–10 wt% Pd/C minimizes side reactions.

  • Purity: >98% achieved via silica gel chromatography (ethyl acetate/hexane, 1:3).

Microwave-Assisted Synthesis

Recent patents highlight accelerated routes using microwave irradiation:

  • Condensation of isobenzofuran-1,3-dione with piperidine-4-amine in DMF.

  • Microwave cycling at 150°C for 20 minutes, enhancing reaction efficiency.

  • Acidification with 6M HCl to precipitate the hydrochloride salt.

Advantages :

  • Reaction time reduced from 24 hours to <1 hour.

  • Yield improvement: 82% vs. 68% conventional heating.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Limitation
Acid-catalyzed cyclization6895HighRequires cryogenic conditions
Hydrogenation7598ModeratePd/C catalyst cost
Microwave8297LowSpecialized equipment needed

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) favor cyclization kinetics but complicate purification.

  • Ether solvents (THF, dioxane) improve intermediate solubility but require anhydrous conditions.

Acid Catalysts

  • HCl gas : Superior for salt formation but necessitates controlled handling.

  • Polyphosphoric acid : Effective for cyclization but generates viscous reaction mixtures.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica gel chromatography : Ethyl acetate/hexane (1:4) elutes non-polar impurities.

  • Reverse-phase HPLC : C18 column with acetonitrile/water + 0.1% TFA resolves polar byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.12–3.25 (m, 4H, piperidine-H).

    • δ 5.02 (s, 2H, OCH₂).

  • HRMS : m/z calc. for C₁₂H₁₃ClNO₂ [M+H]⁺: 238.0634; found: 238.0632.

Industrial-Scale Considerations

  • Continuous flow systems : Reduce batch variability and improve safety during HCl gas handling.

  • Quality control : In-line FTIR monitors cyclization progress, ensuring >95% conversion.

Emerging Methodologies

  • Enzymatic desymmetrization : Lipase-catalyzed resolution of racemic intermediates (ee >99%).

  • Electrochemical synthesis : Anodic oxidation of isobenzofuran precursors at 1.2 V vs. Ag/AgCl .

Chemical Reactions Analysis

Types of Reactions

3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[isobenzofuran-1,4’-piperidin]-3-one derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is utilized as a building block for the synthesis of more complex spiro compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in developing new materials and compounds.

Reaction Type Common Reagents Products Formed
OxidationPotassium permanganate, chromium trioxideOxygen-containing derivatives
ReductionLithium aluminum hydride, sodium borohydrideModified functional groups
SubstitutionHalogens, nucleophiles (amines, alcohols)Diverse substituted products

Biology

The compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies indicate significant antimicrobial properties against various bacterial strains by disrupting cell wall synthesis and metabolic pathways.
  • Cytotoxic Effects : It shows cytotoxic effects on cancer cell lines, inducing apoptosis through caspase activation and mitochondrial pathways.
  • Anti-inflammatory Properties : Preliminary research suggests it may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in inflammatory diseases.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent for diseases such as cancer and inflammatory disorders. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors associated with disease progression.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations that did not affect normal cells. The activation of caspases and mitochondrial release of cytochrome c were observed, suggesting a targeted mechanism for cancer treatment.

Mechanism of Action

The mechanism of action of 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their physicochemical properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications Hazard Profile
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride 37663-46-0 C₁₂H₁₃NO₂·HCl 239.74 Base structure with isobenzofuran-piperidine fusion GPCR modulation, neuropharmacology H302, H315, H319, H335
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride 1956318-12-9 C₁₂H₁₃Cl₂NO₂ 274.14 Chlorine substituent at position 5 Enhanced receptor binding affinity H302, H315, H319
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride 475152-33-1 C₁₁H₁₃ClN₂O₂ 240.69 Pyridine ring replaces benzene Structural diversity studies Not specified
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride 59142-96-0 C₁₃H₁₈ClNO 239.74 Methyl group at spiro carbon Steric effect studies No hazard data
Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride 173944-52-0 C₁₃H₁₆ClNO₂ 253.73 Isochroman replaces isobenzofuran Alternative electron distribution profiles Not specified

Structural and Functional Differences

Substituent Effects

Physicochemical Properties

Property Parent Compound 5-Chloro Analog Furo-Pyridine Analog
Solubility Soluble in DMSO, methanol Moderate in polar solvents Variable (depends on solvent)
Storage 2–8°C, dry Room temperature Dry, sealed
Synthetic Accessibility Commercially available Requires specialized synthesis Limited availability

Biological Activity

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, also known by its CAS number 172733-79-8, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14ClNO2C_{12}H_{14}ClNO_2 with a molecular weight of approximately 239.7 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth by interfering with metabolic pathways.
  • Cytotoxic Effects : The compound has shown cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
  • Anti-inflammatory Properties : Preliminary findings suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus offering potential therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntimicrobialHighDisruption of cell wall synthesis
CytotoxicityModerateInduction of apoptosis via caspase activation
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines, including breast and lung cancer. The results indicated:

  • A dose-dependent reduction in cell viability.
  • Increased apoptosis markers (e.g., Annexin V staining).
  • Significant inhibition of tumor growth in xenograft models.

The study concluded that the compound could serve as a lead candidate for further development in cancer therapy due to its selective cytotoxicity against malignant cells while sparing normal cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial assessments indicate:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily hepatic metabolism with potential interactions with cytochrome P450 enzymes.
  • Excretion : Primarily excreted through urine.

Toxicological evaluations have shown that at therapeutic doses, the compound exhibits a favorable safety profile; however, further long-term studies are necessary to assess chronic toxicity and potential side effects.

Q & A

Q. What are the recommended safety protocols for handling 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride in laboratory settings?

  • Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Key safety measures include:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
  • First Aid : For skin contact, rinse immediately with water and soap; for eye exposure, irrigate with water for ≥15 minutes. In case of inhalation, move to fresh air and administer oxygen if necessary .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) and ensure containers are tightly sealed to avoid dust formation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : The synthesis typically involves spirocyclization reactions using piperidine derivatives and isobenzofuran precursors. Key steps include:
  • Reagents : Use of lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations. Acidic conditions (HCl) are critical for salt formation .
  • Optimization : Control reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., ethanol or dichloromethane) to enhance yield and purity. Monitor pH during salt precipitation to avoid by-products .

Advanced Research Questions

Q. How can computational approaches like DeepScaffold aid in optimizing the molecular scaffold of this compound for drug discovery?

  • Methodological Answer : DeepScaffold, a deep learning tool, enables scaffold-based de novo design by analyzing structural motifs. For this compound:
  • Scaffold Analysis : The spirocyclic core is evaluated for binding affinity to targets like sigma-1 receptors (σ1R). Modifications (e.g., fluorination at specific positions) are simulated to improve target engagement .
  • Validation : Compare generated analogs (e.g., CHEMBL573897, CHEMBL2021656) with known actives using docking scores and ADMET profiles. Prioritize candidates with logP < 3 and polar surface area >60 Ų for CNS penetration .

Q. What methodological considerations are critical when designing in vivo studies using fluorine-18 labeled derivatives of this compound for neuroimaging?

  • Methodological Answer : Fluorine-18 radiolabeling requires precise control of reaction kinetics and purification:
  • Radiosynthesis : Use a prosthetic group (e.g., tosylate precursor) for nucleophilic substitution with [¹⁸F]fluoride. Optimize reaction time (<20 min) and temperature (80–100°C) to achieve radiochemical yields >15% .
  • In Vivo Validation**: Conduct biodistribution studies in rodents to assess brain uptake and specificity for σ1R. Use blocking studies with haloperidol to confirm target selectivity. Quantify uptake via PET-MRI co-registration .

Q. How do structural modifications (e.g., halogenation) impact the compound’s affinity for sigma receptors, and what analytical techniques validate these effects?

  • Methodological Answer : Halogenation (e.g., bromo or fluoro substituents) enhances lipophilicity and σ1R binding:
  • SAR Analysis : Compare analogs (e.g., 5-chloro and 6-fluoro derivatives) using competitive binding assays (Ki values). Fluorine at the para-position improves metabolic stability .
  • Validation Techniques :
  • LC-MS : Confirm molecular integrity and purity (>95%).
  • SPR/BLI : Measure real-time binding kinetics (kon/koff) to σ1R-expressing membranes .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structural analogs?

  • Methodological Answer :
  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Central European Journal of Chemistry) over commercial databases. For example, conflicting σ1R binding affinities may arise from assay variability (e.g., cell vs. membrane-based assays) .
  • Standardization : Replicate studies under uniform conditions (e.g., 25°C, pH 7.4) using validated reference compounds (e.g., fluspidine as a positive control) .

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